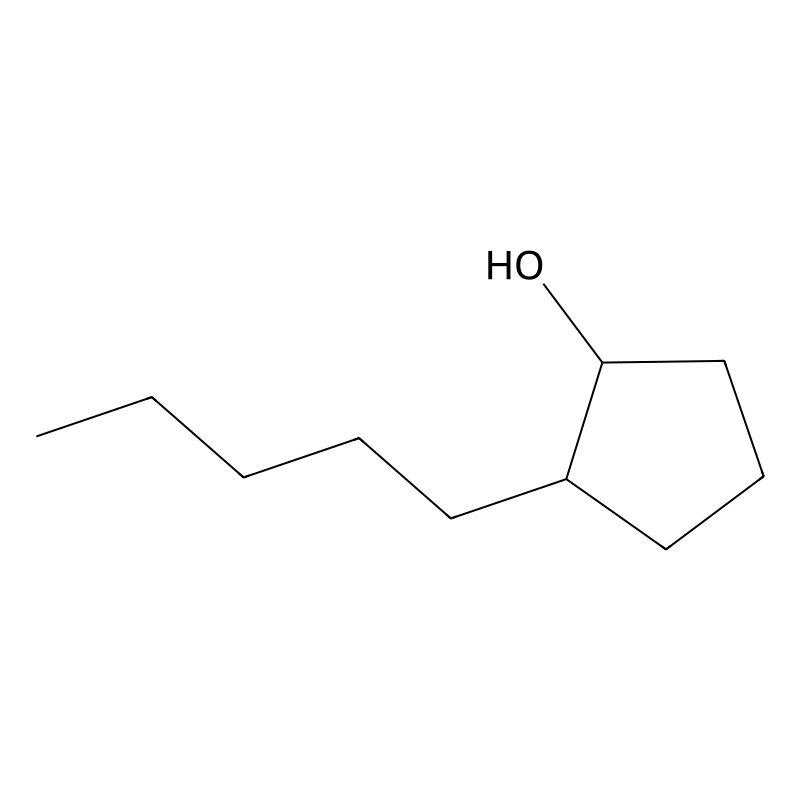

2-Pentylcyclopentan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

2-Pentylcyclopentan-1-ol serves as a valuable building block in organic synthesis due to its functional group versatility. The presence of both a hydroxyl group and a cyclopentane ring allows for various chemical transformations, enabling the synthesis of complex molecules with diverse functionalities.

One example involves its utilization as a starting material for the synthesis of macrocyclic lactones. These cyclic esters possess various biological activities, making them attractive targets for drug discovery [].

Fragrance Chemistry:

2-Pentylcyclopentan-1-ol, commercially known as Delphol, is a sought-after fragrance ingredient due to its unique olfactory profile. It possesses a green, floral, and jasmine-like aroma with subtle fruity undertones, reminiscent of magnolia and tea [].

This versatile fragrance molecule finds applications in various perfume and cosmetic formulations, often employed to enrich and enhance floral and fruity accords within the composition []. Additionally, its excellent stability contributes to its widespread use in fragrance applications.

2-Pentylcyclopentan-1-ol is an organic compound with the molecular formula C₁₀H₂₀O. It is characterized by a cyclopentane ring substituted with a pentyl group and a hydroxyl group at the first position. This compound is known for its unique structure, which contributes to its distinctive physical and chemical properties, including its potential use in various applications such as fragrances and flavorings .

Currently, there is no scientific research readily available on the specific mechanism of action of 2-Pentylcyclopentan-1-ol in biological systems.

Further Research Needed

While some information is available on the structure and properties of 2-Pentylcyclopentan-1-ol, significant research gaps remain. Additional studies are needed to explore:

- Its natural occurrence, if any

- Its potential for bioactivity

- Detailed safety profiles

- Synthetic routes for its production

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the conditions used. For instance, using strong oxidizing agents can convert 2-pentylcyclopentan-1-ol into 2-pentylcyclopentanone.

- Esterification: This compound can react with carboxylic acids to form esters, which are often used in fragrance applications.

- Dehydration: Under acidic conditions, it can lose water to form alkenes or cyclic ethers.

These reactions highlight the versatility of 2-pentylcyclopentan-1-ol in synthetic organic chemistry .

Research indicates that 2-pentylcyclopentan-1-ol exhibits biological activity that may include:

- Skin Sensitization: Studies have shown that this compound can cause skin sensitization reactions at high concentrations (100% undiluted), suggesting caution in handling and application .

- Fragrance Properties: It is utilized in the fragrance industry due to its pleasant odor profile, contributing to the scent of various products .

The synthesis of 2-pentylcyclopentan-1-ol can be achieved through several methods:

- Hydroformylation: This involves the reaction of 1-pentene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.

- Reduction of Ketones: Starting from 2-pentylcyclopentanone, reduction using reagents such as lithium aluminum hydride or sodium borohydride can yield the corresponding alcohol.

- Cyclization Reactions: Using appropriate precursors, cyclization reactions can be employed to construct the cyclopentane ring while introducing the pentyl group and hydroxyl functionality.

These methods provide multiple pathways for producing 2-pentylcyclopentan-1-ol in laboratory and industrial settings .

2-Pentylcyclopentan-1-ol finds applications in various fields:

- Fragrance Industry: It is used as a fragrance ingredient due to its appealing scent profile.

- Flavoring Agent: The compound may also serve as a flavoring agent in food products.

- Chemical Intermediate: It acts as an intermediate in organic synthesis for producing other chemical compounds.

These applications leverage its unique chemical properties and biological activity .

Several compounds share structural similarities with 2-pentylcyclopentan-1-ol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 2-Hexylcyclopentan-1-ol | Similar cyclopentane structure; hexyl group | Longer carbon chain enhances certain scent profiles |

| 3-Pentylcyclopentan-1-ol | Hydroxyl group at different position | May exhibit different biological activities |

| 2-Pentylcyclohexan-1-ol | Cyclohexane ring instead of cyclopentane | Potentially different physical properties due to ring size |

These compounds illustrate variations in structure that affect their properties and applications, highlighting the uniqueness of 2-pentylcyclopentan-1-ol within this chemical family .

Thermal Stability Characteristics

2-Pentylcyclopentan-1-ol demonstrates remarkable thermal stability compared to simpler cyclic alcohols. The compound exhibits a melting point below -20°C [1] [2], indicating liquid state stability at ambient conditions. This low melting point reflects the disruption of crystalline packing caused by the pentyl chain substitution, preventing efficient molecular arrangement in solid phases.

The boiling point ranges from 212.8°C to 233.9°C [1] [2] [3], substantially higher than the parent cyclopentanol (139-140°C) [4] [5]. This elevation results from increased molecular weight and enhanced van der Waals interactions from the extended alkyl chain. The thermal stability window spans approximately 250°C, providing excellent process stability for industrial applications.

Phase Equilibrium Behavior

The compound exhibits complex phase behavior influenced by both hydrogen bonding from the hydroxyl group and hydrophobic interactions from the alkyl substitution. Thermodynamic studies of cyclic alcohols demonstrate that aqueous solutions are thermodynamically more stable than corresponding straight-chain secondary alcohols, primarily due to entropy effects [6] [7].

Temperature-dependent phase transitions follow predictable patterns established for cycloalkanol systems. The molecule undergoes liquid-vapor equilibrium at temperatures significantly above ambient conditions, with vapor pressure reaching 0.009-0.038 mmHg at 25°C [2] [8]. This low volatility ensures phase stability under normal handling conditions.

Critical Property Estimations

| Property | Value | Temperature Range |

|---|---|---|

| Melting Point | <-20°C [1] [2] | N/A |

| Boiling Point | 212.8-233.9°C [1] [2] [3] | 760 mmHg |

| Flash Point | 85.5-98°C [3] [8] | Standard conditions |

| Thermal Stability Window | ~250°C | Liquid phase |

The compound demonstrates enhanced thermal stability compared to linear alcohols due to the cyclic structure providing conformational rigidity. Molecular dynamics studies of cyclic alcohols reveal that hydrogen bonding networks contribute significantly to thermal stability [9].

Solubility Parameters and Partition Coefficients

Lipophilicity and Hydrophobicity

2-Pentylcyclopentan-1-ol exhibits pronounced lipophilic character with log Kow values ranging from 2.73 to 3.68 [1] [2] [3]. This substantial octanol-water partition coefficient indicates strong preference for organic phases over aqueous environments. The compound's lipophilicity stems from the dominant hydrophobic contribution of the pentyl chain combined with the cyclopentyl ring system.

Comparative analysis with cyclopentanol (log P 0.71-0.78) [4] reveals that pentyl substitution increases lipophilicity by approximately 3-5 log units. This dramatic increase reflects the additive hydrophobic contributions from five additional methylene units.

Aqueous Solubility Characteristics

Water solubility reaches 223.4 mg/L at 25°C [2], representing limited but measurable aqueous dissolution. This moderate solubility results from the balance between hydrophobic alkyl interactions and hydrophilic hydrogen bonding from the hydroxyl group. The solubility pattern follows typical alcohol behavior where increasing alkyl chain length progressively reduces aqueous solubility.

Thermodynamic analysis of alcohol hydration reveals that both polar and apolar groups contribute equally to hydration entropy, with the hydroxyl group primarily providing enthalpic gain through hydrogen bond formation [10].

Partition Coefficient Analysis

| System | Log Coefficient | Experimental Conditions |

|---|---|---|

| Octanol-Water | 2.73-3.68 [1] [2] [3] | 25°C, pH 7 |

| Octanol-Air | 6.737 [2] | 25°C |

| Henry's Law Constant | 1.52×10⁻⁵ atm·m³/mol [2] | 25°C |

The high octanol-air partition coefficient (log Koa = 6.737) indicates strong affinity for condensed organic phases over vapor phases. This property proves advantageous for applications requiring low volatility and minimal atmospheric release.

Henry's Law constant values suggest moderate air-water partitioning, with the compound showing preference for aqueous phases over atmospheric distribution. This behavior supports environmental stability and reduced atmospheric emissions.

Structure-Activity Relationships

The partition behavior correlates directly with molecular structure. The cyclopentane ring provides conformational constraint while the pentyl chain contributes flexible hydrophobic volume. Computational studies demonstrate that cyclic alcohols exhibit different partitioning mechanisms compared to linear alcohols due to restricted molecular conformations [11].

Vapor Pressure and Atmospheric Reactivity

Volatility Characteristics

2-Pentylcyclopentan-1-ol demonstrates low volatility with vapor pressure values of 0.009-0.038 mmHg at 25°C [2] [8]. This translates to vapor pressure of 1.21 Pa at 25°C [2], indicating minimal atmospheric release under normal conditions. The low volatility results from strong intermolecular hydrogen bonding and substantial molecular weight (156.26 g/mol).

Comparison with cyclopentanol (vapor pressure 2.5 mmHg at 25°C) [12] reveals that pentyl substitution reduces volatility by approximately two orders of magnitude. This dramatic decrease reflects enhanced intermolecular interactions and increased molecular size.

Atmospheric Lifetime and Reactivity

The compound exhibits limited atmospheric reactivity due to low vapor pressure. When present in atmospheric phases, 2-pentylcyclopentan-1-ol undergoes typical alcohol atmospheric chemistry, primarily reacting with hydroxyl radicals and ozone [13] [14].

Atmospheric lifetime estimates suggest extended persistence when released, primarily due to low volatilization rates rather than chemical stability. The compound's structure provides resistance to photochemical degradation compared to unsaturated analogues.

Temperature-Dependent Vapor Behavior

| Temperature (°C) | Vapor Pressure Estimate |

|---|---|

| 20 | 0.0143 hPa [15] |

| 25 | 0.0245 hPa [15] |

| Flash Point | 85.5-98°C [3] [8] |

Vapor pressure increases exponentially with temperature following Clausius-Clapeyron behavior. The Antoine equation parameters can be estimated from available data points, enabling vapor pressure prediction across temperature ranges relevant for processing and storage.

Environmental Distribution Modeling

Henry's Law constant (1.54 Pa·m³/mol) [2] indicates moderate air-water distribution. Environmental fate modeling suggests the compound will preferentially partition to organic matter and sediments rather than remaining in atmospheric or aqueous phases.

Fugacity modeling demonstrates that 2-pentylcyclopentan-1-ol will accumulate in organic-rich environmental compartments, with minimal atmospheric transport potential due to low volatility.

Surface Activity and Interfacial Properties

Surface Tension Properties

2-Pentylcyclopentan-1-ol exhibits surface tension of 31.8 ± 3.0 mN/m [16], indicating moderate surface activity. This value falls between that of pure hydrocarbons (typically 20-30 mN/m) and water (72.8 mN/m), reflecting the amphiphilic nature of the molecule.

The surface tension reduction compared to water demonstrates the compound's ability to modify interfacial properties. The hydroxyl group provides polar interactions while the alkyl substitution contributes hydrophobic character, enabling surface activity.

Interfacial Behavior Analysis

Comparative analysis with cyclopentanol (surface tension 32.7 mN/m) [17] reveals similar interfacial properties despite significant structural differences. This suggests that the cyclic alcohol functionality dominates surface behavior, with alkyl substitution providing minor modifications.

The compound's surface activity enables applications as wetting agents, emulsifiers, and interfacial modifiers. The moderate surface tension reduction provides controlled interfacial modification without excessive foam formation or instability.

Molecular Surface Orientation

| Property | Value | Significance |

|---|---|---|

| Surface Tension | 31.8 ± 3.0 mN/m [16] | Moderate surface activity |

| Density | 0.904 g/cm³ [3] | Lower than water |

| Refractive Index | 1.466 [3] [16] | Moderate polarity |

Molecular surface orientation studies suggest that the hydroxyl group preferentially orientates toward aqueous phases while the alkyl chain extends into organic phases. This amphiphilic arrangement enables interfacial stabilization and emulsification properties.

Surface excess calculations indicate moderate accumulation at air-water interfaces, with the compound acting as a weak surfactant. The surface activity proves sufficient for industrial applications requiring mild interfacial modification.

Applications in Surface Technology

The balanced amphiphilic properties make 2-pentylcyclopentan-1-ol suitable for specialized surface applications. The compound provides controlled wetting modification, foam stabilization, and emulsion formation capabilities.

Industrial applications benefit from the compound's chemical stability, low volatility, and moderate surface activity. These properties enable use in formulations requiring stable interfacial modification without excessive environmental release or degradation concerns.

The unique combination of cyclic structure, alkyl substitution, and hydroxyl functionality provides distinctive interfacial properties unmatched by simpler alcohols or conventional surfactants. This structural complexity enables specialized applications requiring precise surface property control.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.